molecular formula C13H10N2O B8050774 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Numéro de catalogue: B8050774
Poids moléculaire: 210.23 g/mol
Clé InChI: UOWGYMNWMDNSTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridyl-containing chalcone derivative commonly known in scientific literature as 3PO. We delve into its fundamental chemical structure, physicochemical properties, and established synthetic methodologies. The primary focus of this document is its significant biological activity as a potent and specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. We will explore the mechanism of action, downstream cellular effects, and its application as a chemical probe in diverse therapeutic areas, including oncology, cardiovascular diseases, and inflammatory conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important small molecule.

Chemical Identity and Physicochemical Properties

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a member of the chalcone family, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of two pyridine rings in its structure distinguishes it as a dipyridyl chalcone.

Chemical Structure and Identifiers

The molecule consists of a 3-pyridinyl group and a 4-pyridinyl group attached to a propenone linker.

  • IUPAC Name: 3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one[2]

  • Common Name: 3PO

  • CAS Number: 18550-98-6[3][4]

  • Molecular Formula: C₁₃H₁₀N₂O[2]

  • Canonical SMILES: C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2[2]

Physicochemical Data

A summary of the key physicochemical properties of 3PO is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 210.23 g/mol [2][3]
Physical Form Solid / Powder[1]
Solubility Soluble in DMSO[3]
Polar Surface Area 42.9 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Spectroscopic Characterization

While specific spectra for 3PO are proprietary to manufacturers, the characteristic spectroscopic features can be predicted based on its chalcone structure containing pyridine rings.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the protons on the two pyridine rings, typically in the aromatic region (δ 7.0-9.0 ppm). The vinylic protons of the α,β-unsaturated system will appear as doublets with a large coupling constant characteristic of a trans configuration.

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon (~180-190 ppm), the vinylic carbons, and the carbons of the two distinct pyridine rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660 cm⁻¹. Other significant bands include C=C stretching from the alkene and aromatic rings, and C-N stretching vibrations from the pyridine moieties.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (210.23 m/z for [M]⁺), which is essential for confirming its identity.

Synthesis and Purification

The synthesis of 3PO, like other chalcones, is efficiently achieved through the Claisen-Schmidt condensation reaction.[7][8] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.

Synthetic Pathway

The synthesis involves the reaction between 3-pyridinecarboxaldehyde and 4-acetylpyridine in the presence of a base catalyst.

Synthesis_of_3PO Reactant1 3-Pyridinecarboxaldehyde Catalyst KOH / Ethanol Reactant1->Catalyst Reactant2 4-Acetylpyridine Reactant2->Catalyst Product 3-(3-pyridinyl)-1-(4-pyridinyl)- 2-propen-1-one (3PO) Catalyst->Product Claisen-Schmidt Condensation

Caption: Synthetic scheme for 3PO via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 3PO

This protocol is a generalized procedure based on established methods for pyridine-based chalcone synthesis.[1]

  • Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of 3-pyridinecarboxaldehyde and 4-acetylpyridine in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide (KOH) pellets.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate of the crude product will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a non-polar solvent like diethyl ether or n-hexane to remove unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized 3PO using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Biological Activity and Mechanism of Action

The primary pharmacological significance of 3PO lies in its role as a specific inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[3][4]

The Role of PFKFB3 in Glycolysis

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP). Fru-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of Fru-2,6-BP, an accelerated glycolytic rate (the Warburg effect), and enhanced cell proliferation.[9][10][11]

Mechanism of Inhibition by 3PO

3PO acts as a small-molecule inhibitor of the PFKFB3 isozyme.[3] It functions primarily by competing with the enzyme's natural substrate, fructose-6-phosphate (Fru-6-P).[3] This inhibition leads to a significant reduction in the intracellular concentration of Fru-2,6-BP. Consequently, the allosteric activation of PFK-1 is diminished, resulting in the suppression of glycolytic flux.[3][10] Importantly, 3PO does not directly inhibit PFK-1 activity.[3]

PFKFB3_Inhibition_by_3PO cluster_glycolysis Glycolytic Pathway cluster_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK1 PFK-1 PFKFB3 PFKFB3 F6P->PFKFB3 Lactate Lactate F16BP->Lactate F26BP Fru-2,6-BP PFKFB3->F26BP F26BP->PFK1 Allosteric Activation ThreePO 3PO ThreePO->PFKFB3 Inhibition

Caption: Mechanism of 3PO-mediated inhibition of the PFKFB3 pathway.

Cellular and Physiological Effects

The inhibition of PFKFB3 by 3PO triggers a cascade of cellular events:

  • Metabolic Reprogramming: It suppresses glucose uptake and reduces intracellular levels of lactate, ATP, NAD+, and NADH.[3]

  • Antiproliferative Activity: 3PO markedly attenuates the proliferation of numerous human cancer cell lines, including leukemia, adenocarcinoma, bladder cancer, and colon cancer.[3][9][12] It can induce cell cycle arrest at the G2-M phase.[3]

  • Anti-fibrotic Effects: In the context of cardiovascular disease, 3PO has been shown to reduce cardiac fibrosis following myocardial infarction. This effect is mediated by the inhibition of the TGF-β1/SMAD2/3 signaling pathway.[10]

  • Anti-angiogenic and Anti-inflammatory Potential: By targeting a key metabolic enzyme, 3PO also shows potential in inhibiting angiogenesis and modulating inflammatory responses.[11]

Biological Activity Data
ParameterValueCell Line / TargetSource
IC₅₀ (Enzymatic) 22.9 µMRecombinant Human PFKFB3[3]
IC₅₀ (Proliferation) 1.4 µMHuman Jurkat Cells[3]
IC₅₀ (Proliferation) 1.4 - 24 µMVarious Hematopoietic & Adenocarcinoma Cells[3]

Applications in Research and Drug Development

3PO has become an invaluable tool for studying cellular metabolism and serves as a lead compound in drug discovery.

  • Chemical Probe: As a cell-permeable small-molecule inhibitor, 3PO is widely used in cell-based assays to investigate the role of PFKFB3-driven glycolysis in various physiological and pathological processes, including cancer metabolism, cell proliferation, and fibrosis.[4]

  • Oncology Research: 3PO is used to explore glycolysis inhibition as a therapeutic strategy for cancer. Studies have shown that it can have additive inhibitory effects on cancer cell proliferation when combined with other drugs like metformin or butyrate.[9][12]

  • Cardiovascular Research: Research has demonstrated that 3PO can improve cardiac function and reduce adverse cardiac remodeling after myocardial infarction, highlighting PFKFB3 as a potential therapeutic target for heart failure.[10]

  • Lead Compound for Drug Discovery: The chalcone scaffold of 3PO is versatile and amenable to synthetic modification.[13] This allows for the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties, aiming to develop clinically viable PFKFB3 inhibitors.

Conclusion and Future Outlook

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a well-characterized small-molecule inhibitor of PFKFB3 with significant antiproliferative and anti-fibrotic properties. Its straightforward synthesis and potent biological activity make it an essential tool for researchers investigating the roles of metabolic pathways in disease. The compelling preclinical data, particularly in oncology and cardiology, underscore the therapeutic potential of targeting PFKFB3. Future research will likely focus on optimizing the chalcone scaffold to develop next-generation inhibitors with enhanced drug-like properties suitable for clinical translation, potentially offering new therapeutic avenues for a range of metabolic-driven diseases.

References

  • Prasad, Y. R., Kumar, P. P., & Rao, A. (Year not available). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
  • (No authors listed). (n.d.). Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Source not specified.
  • (No authors listed). (n.d.). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS.
  • (No authors listed). (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • (No authors listed). (n.d.). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Source not specified.
  • (No authors listed). (n.d.). 3PO | PFKFB inhibitor | CAS 18550-98-6. Selleck Chemicals.
  • (No authors listed). (2015, November 15). Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism. PubMed.
  • (No authors listed). (n.d.). 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O. PubChem.
  • (No authors listed). (2014, October 1). Abstract 3363: Inhibition of glycolysis and proliferation of colon cancer cells by 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) an inhibitor of 6-phosphofructo-2-kinase (PFKFB3). AACR Journals.
  • (No authors listed). (2023, July 3).
  • (No authors listed). (n.d.). WO2020080979A1 - Pfkfb3 inhibitors and their uses.
  • (No authors listed). (n.d.). 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 18550-98-6. Fisher Scientific.
  • (No authors listed). (2014).
  • (No authors listed). (n.d.). Infrared Spectroscopy. CDN.

Sources

Cytotoxicity and Biocompatibility of 3-(3-Pyridinyl)-1-(4-Pyridinyl)-2-Propen-1-One (3PO): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , commonly known as 3PO (CAS: 18550-98-6), is a cell-permeable chalcone derivative and a highly selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). As a Senior Application Scientist, it is critical to understand that 3PO is not a traditional cytotoxic chemotherapeutic; rather, it is a metabolic reprogrammer. By starving highly glycolytic cells of ATP while promoting oxidative phosphorylation (OXPHOS) in normal tissues, 3PO exhibits a unique dual profile: it is potently cytotoxic to malignant cells and highly biocompatible—even anti-inflammatory—in healthy cellular contexts.

This guide provides an in-depth analysis of 3PO’s mechanistic pathways, its differential cytotoxicity, and self-validating experimental protocols for evaluating its biological efficacy.

Molecular Mechanism and Metabolic Reprogramming

The foundation of 3PO’s biological activity lies in its ability to disrupt the Warburg effect. In highly proliferative cells, PFKFB3 is overexpressed to synthesize Fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of Phosphofructokinase-1 (PFK-1).

3PO acts as a competitive inhibitor of the PFKFB3 enzyme, demonstrating an IC50 of approximately 23 µM against the recombinant human protein[1]. By competing with Fructose-6-phosphate, 3PO rapidly reduces intracellular F2,6BP levels[2]. The loss of this allosteric activator creates a severe metabolic bottleneck at PFK-1, drastically attenuating glycolytic flux, reducing lactate secretion, and depleting intracellular ATP and NADH[3].

G 3 3 PO 3PO (PFKFB3 Inhibitor) PFKFB3 PFKFB3 Enzyme PO->PFKFB3 Competitive Inhibition F26BP Fructose-2,6-bisphosphate ↓ PFKFB3->F26BP Decreased Synthesis PFK1 PFK-1 Activity ↓ F26BP->PFK1 Loss of Allosteric Activation Glycolysis Glycolytic Flux ↓ (Lactate & ATP Depletion) PFK1->Glycolysis Metabolic Bottleneck Cancer Cancer Cells: G2/M Arrest & Apoptosis Glycolysis->Cancer Cytotoxic Effect Immune Immune/Normal Cells: OXPHOS Shift & M2 Polarization Glycolysis->Immune Biocompatible Reprogramming

Figure 1: PFKFB3 Signaling and Metabolic Reprogramming Pathway induced by 3PO.

Cytotoxicity Profile in Malignant Cells

Because cancer cells are uniquely addicted to aerobic glycolysis, 3PO induces targeted cytotoxicity. In 1, 3PO treatment causes a rapid collapse in steady-state ATP, triggering G2-M phase cell cycle arrest and subsequent apoptosis[1]. 3PO attenuates the proliferation of various human malignant hematopoietic and adenocarcinoma cell lines with cellular IC50 values ranging tightly between 1.4 and 24 µmol/L[4].

Quantitative Cytotoxicity Summary
Cell Type / TargetClassificationIC50 ValuePrimary Biological Outcome
Recombinant PFKFB3 Cell-Free Target~ 23.0 µMCompetitive inhibition of kinase activity
Jurkat T Cells Leukemia1.4 µMG2/M phase arrest, ATP/NADH depletion
HL-60 Leukemia~ 10.0 µMApoptosis, reduced tumor growth in vivo
NHBE Normal Epithelial> 25.0 µMMaintained viability; selectively cytostatic
DPSCs Normal Stem Cells> 10.0 µMShift to OXPHOS, anti-inflammatory repair

Biocompatibility and Tissue Homeostasis

A critical metric for any metabolic inhibitor is its therapeutic window. 3PO demonstrates remarkable biocompatibility in non-transformed cells. In normal human bronchial epithelial (NHBE) cells, 3PO is highly tolerated, acting as a selectively cytostatic agent only when these cells undergo oncogenic ras-transformation[1].

Furthermore, in primary human dental pulp stem cells (DPSCs), 3PO is completely non-toxic at a working concentration of 10 µM[5]. In this context, rather than inducing cell death, 3PO promotes an adaptive metabolic shift from glycolysis to OXPHOS. This reprogramming drives macrophages toward an M2 anti-inflammatory phenotype, significantly reducing pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[5]. In vivo, systemic administration of 3PO at 70 mg/kg (0.07 mg/g) successfully inhibits tumor growth without exhibiting severe systemic toxicity[4].

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, researchers must understand the why behind 3PO experimental protocols:

  • Formulation Causality: 3PO is highly lipophilic. Relying solely on DMSO causes rapid precipitation upon introduction to aqueous cell culture media, leading to erratic dosing and artifactual cytotoxicity. Utilizing a co-solvent system (10% DMSO, 40% PEG300, 5% Tween80) creates stable micelles, ensuring uniform cellular uptake and reproducible IC50 values[2].

  • Dynamic Metabolic Profiling Causality: Endpoint lactate or ATP assays provide only a static snapshot of metabolism and cannot differentiate between specific glycolytic suppression and general cellular toxicity. Therefore, real-time Extracellular Acidification Rate (ECAR) analysis via Seahorse XF is mandatory. By sequentially injecting 3PO followed by Oligomycin (to force maximal glycolysis) and 2-Deoxyglucose (to shut down glycolysis), the protocol becomes a self-validating system that definitively proves 3PO's on-target mechanism.

Workflow Prep 1. Formulation DMSO/PEG300/Tween80 Culture 2. Cell Culture Jurkat vs. NHBE Prep->Culture Treat 3. 3PO Treatment 1.4 - 25 µM Culture->Treat Assay1 4a. Cytotoxicity CCK-8 Assay Treat->Assay1 Assay2 4b. Metabolic Flux Seahorse XF Treat->Assay2 Analysis 5. Data Integration Therapeutic Index Assay1->Analysis Assay2->Analysis

Figure 2: Experimental Workflow for 3PO Formulation, Cytotoxicity, and Metabolic Profiling.

Step-by-Step Experimental Protocols

Protocol 1: 3PO Formulation and Cytotoxicity Screening

Objective: Establish the therapeutic index of 3PO by comparing a highly glycolytic cancer line (Jurkat) against a primary normal line (NHBE).

  • Stock Preparation: Dissolve 3PO powder in 100% DMSO to create a 70 mg/mL clarified stock solution.

  • Working Solution Formulation: To prepare 1 mL of working solution, combine 100 µL of the DMSO stock with 400 µL of PEG300. Mix until clarified. Add 50 µL of Tween80, vortex thoroughly, and finally add 450 µL of ddH₂O[2]. Note: Use immediately to prevent micelle degradation.

  • Cell Seeding: Seed Jurkat and NHBE cells in 96-well plates at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of 3PO ranging from 0.5 µM to 50 µM for 48 hours.

  • Viability Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm to calculate the IC50.

Protocol 2: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: Validate the on-target inhibition of PFKFB3 by measuring real-time glycolytic flux.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Cell Preparation: Wash treated cells (10 µM 3PO for 6 hours) and resuspend in Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Basal Measurement: Record baseline ECAR (Extracellular Acidification Rate) and OCR (Oxygen Consumption Rate) for 3 cycles.

  • Validation Injections:

    • Port A (Oligomycin, 1 µM): Inhibits mitochondrial ATP synthase, forcing cells to rely entirely on glycolysis (measures maximal glycolytic capacity). 3PO-treated cells will show a blunted response here.

    • Port B (2-Deoxyglucose, 50 mM): Competitively inhibits hexokinase, shutting down glycolysis entirely. This confirms that the measured ECAR was specifically derived from the glycolytic pathway.

Sources

Methodological & Application

Application Note: 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Targeting PFKFB3-Mediated Glycolysis in Oncology, Angiogenesis, and Inflammation

Executive Summary

The metabolic reprogramming of cells—often characterized by a shift toward aerobic glycolysis (the Warburg effect)—is a hallmark of various pathological states, including cancer, atherosclerosis, and inflammatory bowel disease. 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small-molecule dipyridinyl chalcone derivative that has emerged as a paradigm-shifting pharmacological probe[1]. By functionally inhibiting the glycolytic regulator 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), 3PO throttles glycolytic flux[2]. This application note provides drug development professionals with a comprehensive, field-tested guide to deploying 3PO in preclinical workflows, emphasizing the critical distinction between its biochemical and cellular mechanisms.

Introduction & Mechanistic Rationale

PFKFB3 is a bifunctional enzyme with a kinase-to-phosphatase activity ratio of 740:1, heavily favoring the synthesis of fructose-2,6-bisphosphate (F2,6BP)[2]. F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.

The Paradox of 3PO's Mechanism (Expert Insight)

While foundational literature characterized 3PO as a direct inhibitor of PFKFB3[2], rigorous structural and biochemical profiling has revealed a critical nuance. In cell-free, recombinant PFKFB3 kinase assays (e.g., ADP-Glo), 3PO demonstrates negligible direct binding or inhibition (IC50 > 100 µM)[3]. However, its anti-glycolytic efficacy in intact cells is profound.

Causality in Experimental Design: Why does 3PO work in cells but fail in biochemical assays? The cellular efficacy of 3PO relies on complex intracellular dynamics. It is hypothesized to interfere with intracellular acidification or act uncompetitively within the cellular macromolecular complex[4]. Consequently, drug discovery programs must rely on cell-based functional assays (like Seahorse XF) rather than isolated biochemical screens to evaluate 3PO and its analogs[3].

PFKFB3_Pathway Hypoxia Hypoxia / Inflammation PFKFB3 PFKFB3 Enzyme Hypoxia->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP F6P Fructose-6-Phosphate F6P->F26BP Catalyzed by PFKFB3 PFK1 PFK-1 (Rate Limiting) F26BP->PFK1 Allosteric Activation Glycolysis Glycolytic Flux PFK1->Glycolysis Enhances Compound3PO 3PO (Inhibitor) Compound3PO->PFKFB3 Cellular Inhibition

Mechanism of PFKFB3-mediated glycolysis and 3PO intervention.

Physicochemical Properties & Formulation

To ensure reproducibility across assays, 3PO must be handled according to its specific physicochemical constraints.

PropertyValue
Chemical Name 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Common Name 3PO
Molecular Weight 210.23 g/mol [1]
Molecular Formula C13H10N2O[1]
Primary Target PFKFB3 (Cellular functional inhibitor)[2]
Solubility Sparingly soluble in aqueous buffers; Soluble in DMSO (Prepare 10-20 mM stock)
Working Concentration 10 µM – 50 µM (Cell-based assays)[5]

Key Applications in Drug Discovery

  • Oncology (Tumor Metabolism): 3PO attenuates the proliferation of multiple cancer cell lines by starving them of glycolytic ATP and lowering intracellular lactate and NAD+/NADH ratios[1]. It is frequently used to study metabolic sensitization alongside radiotherapy[5].

  • Cardiovascular (Angiogenesis & Atherosclerosis): Endothelial cells (ECs) rely heavily on glycolysis to generate the rapid ATP required for filopodia extension during sprouting. 3PO inhibits intraplaque neovascularization and reduces endothelial VCAM-1 expression, promoting plaque stability[6].

  • Immunology (Macrophage Polarization): In inflammatory microenvironments (e.g., LPS-induced pulpitis or colitis), 3PO shifts macrophage metabolism from glycolysis to oxidative phosphorylation (OXPHOS), dampening pro-inflammatory cytokine release[7].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Real-Time Cellular Metabolic Flux Analysis (Seahorse XF)

This protocol measures the Extracellular Acidification Rate (ECAR) to validate 3PO's anti-glycolytic effect. It is a self-validating system because the sequential injection of specific metabolic modulators intrinsically proves the source of the acidification[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HUVECs or HCT-116) at 2.5 × 10⁴ cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C[9].

  • 3PO Treatment: Replace medium with complete culture medium containing 10–20 µM 3PO (or DMSO vehicle control) for 2 to 24 hours[5].

  • Assay Preparation (Starvation): Wash cells twice and replace the medium with XF Base Medium supplemented with 2 mM glutamine (strictly no glucose ). Incubate in a non-CO₂ incubator at 37°C for 1 hour to deplete intracellular glucose reserves[9].

  • Flux Analysis: Load the sensor cartridge with the following compounds and run the Glycolytic Rate Assay:

    • Port A (Glucose, 10 mM final): Measures basal glycolysis.

    • Port B (Oligomycin, 2 µM final): Inhibits mitochondrial ATP synthase. Causality: This forces the cell to rely entirely on glycolysis to meet ATP demands, revealing the Maximal Glycolytic Capacity.

    • Port C (2-Deoxyglucose [2-DG], 50 mM final): Competitively inhibits hexokinase. Causality: This shuts down glycolysis completely. If the ECAR drops to baseline, it validates that the prior signals were exclusively glycolysis-derived, not background CO₂[9].

Seahorse_Workflow Seed 1. Seed Cells Treat 2. Pre-treat 3PO Seed->Treat Starve 3. Glucose Starve Treat->Starve Inj1 4. Add Glucose (Basal ECAR) Starve->Inj1 Inj2 5. Add Oligomycin (Max ECAR) Inj1->Inj2 Inj3 6. Add 2-DG (Non-Glycolytic) Inj2->Inj3

Sequential logic of the Seahorse XF Glycolytic Rate Assay workflow.
Protocol 2: Endothelial Tube Formation Assay (In Vitro Angiogenesis)

Because 3PO effectively starves the mechanical sprouting process of endothelial cells, this assay is the gold standard for evaluating its anti-angiogenic properties[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Resuspend HUVECs in basal medium containing either 10 µM 3PO or a DMSO vehicle control. Seed 1.5 × 10⁴ cells/well gently on top of the polymerized Matrigel.

  • Incubation & Imaging: Incubate at 37°C for 6–8 hours. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and the number of branch points. Causality: Including a positive control (VEGF stimulation) ensures the Matrigel batch is functional. 3PO treatment specifically isolates the metabolic dependency of the actin cytoskeletal remodeling required for tube formation, leading to truncated, unconnected cells.

Data Interpretation & Troubleshooting

AssayMetricExpected Effect of 3POMechanistic Causality
Seahorse XF Basal ECARDecrease Reduced F2,6BP lowers PFK-1 activity, directly reducing lactate efflux[8].
Seahorse XF Max Glycolytic CapacityDecrease Oligomycin forces max glycolysis; 3PO restricts the enzymatic bottleneck at PFK-1[8].
Tube Formation Branch Points / Tube LengthSignificant Reduction Endothelial tip cells are starved of the rapid ATP required for actin cytoskeletal remodeling[4].
ADP-Glo Kinase IC50 (Biochemical)>100 µM (Inactive) 3PO's cellular efficacy relies on complex intracellular dynamics rather than direct competitive kinase binding[3].

Troubleshooting Tip: If 3PO shows high cytotoxicity (cell death >30%) rather than metabolic inhibition in your assays, ensure your DMSO final concentration is <0.1% and verify that the 3PO concentration does not exceed 30 µM, as off-target cytotoxic effects dominate at higher doses[5].

References

  • Title: 1-(4-pyridinyl)
  • Source: NIH (PMC)
  • Title: 3PO inhibits intraplaque neovascularization in the carotid artery of ApoE−/− mice Source: ResearchGate URL
  • Title: Tumor Vessel Normalization via PFKFB3 Inhibition Alleviates Hypoxia and Increases Tumor Necrosis Source: AACR Journals URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a heterocyclic chalcone analog, is a molecule of significant interest in medicinal chemistry and drug development. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are known for a wide array of pharmacological activities.[1] The incorporation of pyridine rings, as seen in this specific molecule, can modulate these biological properties.[2] A precise and unambiguous structural elucidation is paramount for understanding its structure-activity relationships and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural characterization of organic molecules in solution.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. We will delve into the causality behind experimental choices, from sample preparation to the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete spectral assignment.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for the unambiguous assignment of NMR signals. The structure and atom numbering for 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one are presented below.

Caption: Structure and numbering of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

I. Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is critically dependent on proper sample preparation. A homogenous solution free of particulate matter and paramagnetic impurities is essential for obtaining sharp, well-resolved signals.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments. Higher concentrations can be used for less sensitive experiments, but may lead to line broadening due to increased viscosity.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[4] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Filtration (Recommended): To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are available with TMS already added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. One-Dimensional (1D) NMR Spectroscopy: The Initial Overview

1D NMR spectra provide the fundamental information about the chemical environment and connectivity of the nuclei in the molecule.

A. ¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

Expected ¹H NMR Spectral Characteristics:

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
7.2 - 7.8Doublet (d)15-16 (trans)
7.5 - 8.1Doublet (d)15-16 (trans)
H2', H6'8.7 - 8.9Doublet (d)~6
H3', H5'7.8 - 8.0Doublet (d)~6
H2''8.9 - 9.1Doublet (d)~2
H6''8.6 - 8.8Doublet of doublets (dd)~5, ~2
H4''8.1 - 8.3Doublet of triplets (dt)~8, ~2
H5''7.4 - 7.6Doublet of doublets (dd)~8, ~5

Note: These are predicted values based on literature data for similar pyridyl chalcone structures. Actual values may vary depending on the solvent and experimental conditions.[1][2][5]

Causality Behind Expected Shifts and Couplings:

  • Vinylic Protons (Hα and Hβ): These protons are part of an α,β-unsaturated system, which deshields them, causing them to appear at a relatively downfield chemical shift. The large coupling constant of 15-16 Hz is characteristic of a trans (E) configuration of the double bond, which is the thermodynamically more stable and commonly synthesized isomer.[1]

  • 4-Pyridinyl Protons (H2', H6' and H3', H5'): The protons on the 4-pyridinyl ring are in a heterocyclic aromatic system. The protons ortho to the nitrogen (H2', H6') are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. They will appear as a doublet, coupled to their neighboring protons (H3', H5'). Similarly, H3' and H5' will appear as a doublet, coupled to H2' and H6'.

  • 3-Pyridinyl Protons (H2'', H4'', H5'', H6''): The protons on the 3-pyridinyl ring will exhibit a more complex splitting pattern due to their different coupling partners. H2'' is expected to be the most deshielded and will likely appear as a doublet with a small coupling to H6''. H6'' will be a doublet of doublets, coupled to both H5'' and H2''. H4'' will likely be a doublet of triplets, coupled to H5'' and with a smaller long-range coupling. H5'' will be a doublet of doublets, coupled to H4'' and H6''.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Expected ¹³C NMR Spectral Characteristics:

Carbon(s)Expected Chemical Shift (δ, ppm)
C=O185 - 195
120 - 128
140 - 146
C2', C6'150 - 152
C3', C5'121 - 123
C4'143 - 145
C1''130 - 132
C2''152 - 154
C4''135 - 137
C5''123 - 125
C6''149 - 151

Note: These are predicted values based on literature data for similar pyridyl chalcone structures.[2][6]

Causality Behind Expected Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears at the lowest field in the spectrum.

  • Vinylic Carbons (Cα and Cβ): Similar to their attached protons, these carbons are deshielded. Cβ is typically found further downfield than Cα due to its position relative to the carbonyl group.

  • Pyridinyl Carbons: The chemical shifts of the carbons in the pyridine rings are influenced by the electronegative nitrogen atom. Carbons adjacent to the nitrogen (C2', C6', C2'', C6'') are generally more deshielded than the other carbons in the rings.

III. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, complex molecules with overlapping signals often require 2D NMR techniques for complete and unambiguous assignment.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Correlations HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC ¹J C-H Correlations C13_NMR->HMBC ⁿJ C-H Correlations Structure Complete Structure and Assignments COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for structural elucidation using 1D and 2D NMR techniques.

A. COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying spin systems within the molecule.

Experimental Protocol for a DQF-COSY Experiment:

  • Load Standard Parameters: Load a standard double-quantum filtered COSY (DQF-COSY) parameter set on the spectrometer. The DQF-COSY provides cleaner spectra with better resolution around the diagonal peaks.[7]

  • Set Spectral Widths: Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals (typically 0-10 ppm).

  • Acquisition Parameters:

    • Number of scans (ns): 2-4

    • Number of increments in F1 (td1): 256-512

    • Acquisition time (aq): ~0.2 s

  • Processing: After acquisition, the data is processed with a sine-bell window function in both dimensions and Fourier transformed to generate the 2D spectrum.

Expected COSY Correlations:

  • A cross-peak between Hα and Hβ, confirming their coupling.

  • Cross-peaks between H2'/H6' and H3'/H5', establishing the connectivity within the 4-pyridinyl ring.

  • A network of cross-peaks between H2'', H4'', H5'', and H6'', allowing for the assignment of the 3-pyridinyl ring protons.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons.

Experimental Protocol for a Phase-Sensitive HSQC Experiment:

  • Load Standard Parameters: Load a standard phase-sensitive HSQC with gradient selection parameter set.

  • Set Spectral Widths: Set the F2 (proton) spectral width to cover all proton signals and the F1 (carbon) spectral width to cover all carbon signals (typically 0-160 ppm).

  • Acquisition Parameters:

    • Number of scans (ns): 2-8

    • Number of increments in F1 (td1): 256

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Process the data with appropriate window functions (e.g., sine-bell in both dimensions) and Fourier transform.

Expected HSQC Correlations:

  • A cross-peak for each protonated carbon, connecting the proton chemical shift on the F2 axis to the carbon chemical shift on the F1 axis. For example, a cross-peak will be observed at the (δHα, δCα) coordinate.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Fragments

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ⁿJCH). This is a crucial experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

Experimental Protocol for an HMBC Experiment:

  • Load Standard Parameters: Load a standard HMBC with gradient selection parameter set.

  • Set Spectral Widths: Similar to HSQC, set the spectral widths to encompass all proton and carbon signals.

  • Acquisition Parameters:

    • Number of scans (ns): 4-16

    • Number of increments in F1 (td1): 256-512

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz. This value can be optimized to enhance correlations over different numbers of bonds.[7]

  • Processing: Process the data with appropriate window functions and Fourier transform.

Expected Key HMBC Correlations:

  • From Hα: Correlations to C=O and C1''. This connects the vinylic system to both the carbonyl group and the 3-pyridinyl ring.

  • From Hβ: Correlations to C=O and C1''.

  • From H3', H5': A correlation to the C=O carbon, confirming the attachment of the 4-pyridinyl ring to the carbonyl group.

  • From H2'', H6'': Correlations to other carbons within the 3-pyridinyl ring and potentially to Cβ.

HMBC_Correlations C_CO C=O C_alpha H_alpha H_alpha->C_CO C1_ringB C1'' H_alpha->C1_ringB C_beta H_beta H_beta->C_CO H_beta->C1_ringB C5 C5' H3 H3' H3->C_CO H5 H5' H5->C_CO

Caption: Key expected HMBC correlations for structural assembly.

IV. Data Analysis and Structural Confirmation

The final step is to integrate the information from all NMR experiments to build a self-consistent structural assignment.

  • Assign Spin Systems: Use the COSY spectrum to identify coupled protons, defining the spin systems of the 3-pyridinyl and 4-pyridinyl rings, and the vinylic protons.

  • Assign Protonated Carbons: Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the protons assigned in the previous step.

  • Connect Fragments and Assign Quaternary Carbons: Use the HMBC spectrum to establish long-range correlations. This will connect the 4-pyridinyl ring to the carbonyl group, the carbonyl group to the vinylic system, and the vinylic system to the 3-pyridinyl ring. HMBC correlations from protons to carbons without signals in the HSQC spectrum will identify the quaternary carbons.

  • Final Verification: Ensure that all observed signals in all spectra are assigned and are consistent with the proposed structure. The integration of the ¹H NMR spectrum should match the number of protons for each assigned signal.

Conclusion

This application note provides a comprehensive and detailed guide to the NMR spectroscopic analysis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. By following the described protocols and understanding the underlying principles of each NMR experiment, researchers can achieve a complete and unambiguous structural characterization of this and related molecules. The combination of 1D and 2D NMR techniques provides a self-validating system for structural elucidation, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • García-López, M. C., et al. (2012). 3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2585. Retrieved from [Link]

  • Teh, H. S., et al. (2019). Synthesis of Heterocyclic Pyridine-Based Chalcones with Dimeric Structure. Chemistry & Chemical Technology, 16(1), 1-8. Retrieved from [Link]

  • Pawar, S. S., & Shisodia, S. U. (2018). Synthesis, spectral study and properties of Pyridine chalcone. International Journal of Researches in Engineering, Science and Management, 1(8), 1-5.
  • TechnoRep. (n.d.). C-13 NMR spectra of pyridine chalcone analogs. Retrieved from [Link]

  • Asiri, A. M., et al. (2014). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Molecules, 19(9), 13684–13697. Retrieved from [Link]

  • O'Connor, G., et al. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 29(19), 4584. Retrieved from [Link]

  • Preprints.org. (2024, July 2). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • Prezi. (2024, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Application Note: In Vivo Testing Protocols for 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , commonly referred to as 3PO , is a synthetic dipyridinyl chalcone derivative that functions as a highly selective, cell-permeable small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1].

The Causality of Target Engagement: In rapidly proliferating tissues—such as solid tumors and activated endothelial cells driving pathological angiogenesis—cellular metabolism shifts heavily toward glycolysis (the Warburg effect). PFKFB3 is the critical enzymatic engine driving this shift. It synthesizes fructose-2,6-bisphosphate (F2,6BP), which is an essential allosteric activator of phosphofructokinase-1 (PFK-1). By directly inhibiting the kinase activity of PFKFB3, 3PO sharply depletes intracellular F2,6BP pools. This metabolic starvation cascades into a failure to activate PFK-1, leading to a profound reduction in glucose uptake, glycolytic flux, lactate production, and ATP generation 2[2].

Phenotypically, this results in G2-M phase cell cycle arrest in cancer cells[2] and the stimulation of protective autophagosome formation in endothelial cells independent of the mTOR pathway3[3].

G PO3 3PO (Inhibitor) PFKFB3 PFKFB3 Enzyme PO3->PFKFB3 Inhibits F26BP Fructose-2,6-bisphosphate (Decreased) PFKFB3->F26BP Blocks Synthesis F6P Fructose-6-Phosphate F6P->PFKFB3 PFK1 PFK-1 Activity (Suppressed) F26BP->PFK1 Fails to Activate Glycolysis Glycolytic Flux (Lactate & ATP Drop) PFK1->Glycolysis Outcome Tumor Arrest & Anti-Angiogenesis Glycolysis->Outcome

Caption: Mechanistic pathway of 3PO inhibiting PFKFB3, leading to glycolytic suppression and therapeutic outcomes.

Formulation and Pharmacokinetics

The Challenge: Like many chalcone derivatives, 3PO is highly lipophilic. Attempting to dissolve 3PO directly in aqueous buffers (like PBS or saline) will result in immediate precipitation. Administering a precipitated suspension in vivo leads to erratic absorption, localized toxicity at the injection site, and false-negative efficacy data.

The Solution: A microemulsion strategy must be employed to ensure systemic bioavailability.

Vehicle Preparation Protocol
  • Stock Solution: Dissolve 3PO powder in 100% Dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL. Vortex until the solution is completely clear. Note: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Emulsion (Prepare Fresh Daily):

    • For Intraperitoneal (IP) Injection: Combine 5% DMSO (containing the 3PO stock), 4% Tween-80, and 91% sterile PBS.

    • Critical Mixing Order: Add Tween-80 directly to the DMSO stock first and vortex vigorously for 30 seconds. Then, add the PBS dropwise while continuously vortexing or sonicating. This prevents the compound from crashing out of solution.

    • For Oral Gavage (PO): Formulate in 5% DMSO and 95% corn oil.

Detailed In Vivo Methodologies

Protocol A: Anti-Tumor Efficacy in Murine Xenograft Models

This protocol evaluates the suppression of tumor growth via metabolic starvation.

  • Cell Preparation & Inoculation: Harvest human cancer cells (e.g., Jurkat T-cell leukemia or HCT-116 colon cancer) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel. Inject cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ ( ), randomize the mice into Vehicle Control and 3PO Treatment groups (n=8-10 per group).

  • Dosing Regimen: Administer 3PO via IP injection at a dose of 25 to 50 mg/kg once daily for 14 to 21 days.

  • Monitoring: Record body weight and tumor volume bi-weekly. A body weight loss of >15% indicates formulation toxicity, requiring a dose reduction.

Protocol B: Anti-Angiogenesis in Atherosclerosis (ApoE-/- Mice)

3PO has been shown to inhibit intraplaque neovascularization by targeting endothelial cell glycolysis, thereby reducing plaque vulnerability4[4].

  • Disease Induction: Feed 6-week-old ApoE-/- mice a high-fat Western Diet (WD) to induce atherosclerotic plaque formation.

  • Dosing Regimen (Preventive vs. Curative):

    • Preventive: Initiate 3PO treatment (IP, 25 mg/kg, every other day) concurrently with the start of the WD for 10 weeks.

    • Curative: Allow plaques to form for 16 weeks on WD, then initiate 3PO treatment for 4 weeks.

  • Tissue Harvesting: Euthanize mice and perfuse systemically with 4% paraformaldehyde. Isolate the carotid artery and aortic root.

  • Histological Analysis: Perform immunohistochemistry (IHC) staining for CD31 (endothelial marker) to quantify microvessel density, and Ter-119 (erythrocyte marker) to assess microvessel leakiness and intraplaque hemorrhage[4].

Self-Validation & Troubleshooting Logic

A robust in vivo protocol must be self-validating. Because tumor volume or plaque reduction takes weeks to manifest, researchers must confirm target engagement early in the study. If 3PO is not effectively inhibiting PFKFB3 due to poor formulation or rapid clearance, the entire study will fail.

Pharmacodynamic (PD) Validation Step: Harvest a subset of tumors or target tissues exactly 2 hours post-administration on Day 3. Snap-freeze in liquid nitrogen. Homogenize the tissue and measure intracellular F2,6BP and Lactate using LC-MS/MS or colorimetric assays.

G Dose Administer 3PO (IP, 25-50 mg/kg) Tissue Harvest Tissue (Tumor/Aorta) Dose->Tissue PD PD Biomarkers: F2,6BP & Lactate Tissue->PD Efficacy Efficacy Readout: Volume / Plaque Size Tissue->Efficacy Check F2,6BP Depleted? PD->Check Valid Protocol Validated Check->Valid Yes Invalid Reformulate / Adjust Dose Check->Invalid No

Caption: Logical workflow for in vivo testing of 3PO, emphasizing pharmacodynamic self-validation.

Quantitative Data Summaries

The following table summarizes the expected quantitative changes upon successful in vivo administration and target engagement of 3PO.

ParameterAssay MethodExpected Change (vs. Vehicle)Biological Significance
Intracellular F2,6BP LC-MS/MS or ELISA-40% to -60%Direct proof of PFKFB3 kinase inhibition.
Lactate Production Colorimetric Assay-30% to -50%Confirms systemic reduction in glycolytic flux[1].
Tumor Volume Caliper Measurement-40% to -70%Primary oncology efficacy endpoint.
Intraplaque Microvessels CD31 IHC Staining-50%Indicates anti-angiogenic effect in atherosclerosis[4].
Autophagosome Count Transmission Electron Microscopy+200% to +300%Confirms induction of endothelial autophagy[3].

References

  • Fisher Scientific. "1-(4-pyridinyl)-2-propen-1-one | 18550-98-6 | MFCD00224002 | >98.0%". Fisher Scientific Catalog. 1

  • ResearchGate. "3PO (3-[3-pyridinyl]-1-[4-pyridinyl]-2-propen-1-one) stimulates autophagosome formation in endothelial cells independent of mTOR". ResearchGate. 3

  • National Institutes of Health (NIH) / PMC. "The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer". PMC. 2

  • ResearchGate. "3PO (3-[3-pyridinyl]-1-[4-pyridinyl]-2-propen-1-one) inhibits intraplaque neovascularization in the carotid artery of ApoE". ResearchGate. 4

Sources

Application Note: 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) as a Versatile Precursor in Heterocyclic Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (commonly known as 3PO ) is widely recognized in metabolic oncology as a competitive inhibitor of the glycolytic enzyme PFKFB3 , its structural identity as a bis-pyridyl chalcone makes it an exceptionally valuable building block in synthetic organic chemistry. This application note provides researchers and drug development professionals with field-proven, self-validating protocols to utilize 3PO as a precursor for synthesizing complex, pharmaceutically relevant heterocycles, including pyrazolines, pyrimidines, and epoxides.

Mechanistic Causality: The Bis-Pyridyl Chalcone Scaffold

The synthetic utility of 3PO stems directly from its chemical topology: an α,β -unsaturated ketone (enone) flanked by two electron-deficient pyridine rings.

  • Enhanced Electrophilicity : The 3-pyridyl and 4-pyridyl groups exert strong inductive (-I) and resonance (-R) electron-withdrawing effects. This electronic environment severely depletes electron density at the β -carbon of the propenone linker, rendering it a highly reactive Michael acceptor.

  • Pathway Causality : Because of this heightened electrophilicity, binucleophiles (such as hydrazines and amidines) rapidly attack the β -carbon via an aza-Michael addition. This is immediately followed by intramolecular condensation at the carbonyl carbon.

  • Catalyst Selection : The choice of catalyst dictates the final scaffold. Glacial acetic acid is used in hydrazine reactions to protonate the carbonyl oxygen, increasing its susceptibility to intramolecular attack (yielding pyrazolines). Conversely, strong bases like NaOH are required when using guanidine hydrochloride to liberate the free nucleophilic base, driving the formation of fully aromatic pyrimidines .

Visual Workflow: 3PO Synthetic Divergence

G 3 3 PO 3-(3-pyridinyl)-1-(4-pyridinyl) -2-propen-1-one (3PO) [Precursor] Pyrazoline Bis-pyridyl Pyrazoline (Nitrogen Heterocycle) PO->Pyrazoline Hydrazine Hydrate EtOH, Reflux, 6-8h Pyrimidine Bis-pyridyl Pyrimidine (Aromatic Heterocycle) PO->Pyrimidine Guanidine HCl / NaOH EtOH, Reflux, 12h Epoxide Bis-pyridyl Epoxide (Oxygen Heterocycle) PO->Epoxide 30% H2O2 / NaOH MeOH/DCM, 0°C, 2h

Synthetic pathways utilizing 3PO as a precursor for heterocyclic scaffolds.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating in-process and post-process analytical checkpoints to guarantee successful transformation without relying blindly on reaction times.

Protocol A: Synthesis of 3,5-Bis(pyridyl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

This protocol utilizes hydrazine monohydrate to construct a 5-membered nitrogen heterocycle .

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3PO in 15 mL of absolute ethanol.

  • Nucleophile Addition : Add 2.0 mmol of hydrazine monohydrate (NH₂NH₂·H₂O) dropwise at room temperature under continuous magnetic stirring.

  • Catalysis : Add 3-4 drops of glacial acetic acid. Causality: Acetic acid acts as an acid catalyst to facilitate the final dehydration step of the cyclization.

  • Reaction : Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours.

  • In-Process Validation (Checkpoint 1) : Perform TLC (Silica gel, EtOAc:Hexane 7:3). The highly UV-active 3PO precursor spot ( Rf​≈0.6 ) must completely disappear, replaced by a new, lower Rf​ spot ( Rf​≈0.3 ) indicating the more polar pyrazoline.

  • Workup : Pour the hot reaction mixture into 50 mL of crushed ice. Filter the resulting crude white/pale-yellow precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.

  • Post-Process Validation (Checkpoint 2) : Conduct ¹H-NMR (DMSO- d6​ ). The characteristic trans-alkene doublets of 3PO ( J≈16 Hz at 7.5–8.0 ppm) must be absent. Look for an ABX spin system (three distinct doublet of doublets) in the 3.0–5.5 ppm region, confirming the formation of the diastereotopic CH₂ protons and the chiral CH proton of the pyrazoline ring.

Protocol B: Synthesis of 2-Amino-4,6-bis(pyridyl)pyrimidine

This protocol utilizes guanidine to construct a 6-membered aromatic pyrimidine ring .

  • Base Liberation : In a 50 mL flask, dissolve 1.5 mmol of guanidine hydrochloride and 2.0 mmol of NaOH in 20 mL of absolute ethanol. Stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Precursor Addition : Add 1.0 mmol of 3PO to the basic solution.

  • Reaction : Reflux the mixture at 80°C for 12 hours.

  • In-Process Validation (Checkpoint 1) : Monitor via TLC (Silica gel, CH₂Cl₂:MeOH 9:1). Wait for the complete consumption of the 3PO precursor.

  • Workup : Cool the mixture to room temperature and pour into 100 mL of ice water. Neutralize carefully with 1M HCl until precipitation is complete. Filter, wash with water, and dry the solid.

  • Post-Process Validation (Checkpoint 2) : Conduct FT-IR spectroscopy. The strong conjugated carbonyl (C=O) stretch of 3PO at ~1660 cm⁻¹ must disappear. The spectrum must show new primary amine N-H stretches at ~3300–3400 cm⁻¹ and aromatic C=N stretches at ~1580 cm⁻¹, confirming the pyrimidine architecture.

Protocol C: Nucleophilic Epoxidation (Weitz-Scheffer Reaction)

This protocol converts the electron-deficient alkene of 3PO into a bis-pyridyl oxirane.

  • Preparation : Dissolve 1.0 mmol of 3PO in a 1:1 mixture of Methanol and Dichloromethane (10 mL total). Cool the flask to 0°C in an ice bath.

  • Oxidation : Add 3.0 mmol of 30% aqueous H₂O₂ dropwise.

  • Activation : Slowly add 0.5 mmol of 2M NaOH. Causality: NaOH deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the β -carbon.

  • Reaction : Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Workup : Dilute with 20 mL DCM, wash with brine (2 x 20 mL), dry the organic layer over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

  • Post-Process Validation : Conduct ¹H-NMR (CDCl₃). The alkene doublets must be replaced by two coupled doublets at ~4.0–4.5 ppm with a coupling constant of J=1.8–2.0 Hz, which is the definitive signature of a trans-epoxide ring.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters for the synthetic workflows described above, providing a baseline for yield optimization and reaction tracking.

Target ScaffoldReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)TLC System (Silica)Typical Product Rf​
Pyrazoline NH₂NH₂·H₂O / Glacial AcOHEthanol806 - 875 - 82%EtOAc:Hexane (7:3)~0.30
Pyrimidine Guanidine HCl / NaOHEthanol801260 - 68%CH₂Cl₂:MeOH (9:1)~0.45
Epoxide 30% H₂O₂ / NaOHMeOH/DCM0 → 25285 - 90%EtOAc:Hexane (1:1)~0.55

Note: Yields represent isolated, purified products post-recrystallization or extraction. Reaction times may vary based on stirring efficiency and exact scale.

References

  • The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer Source: National Library of Medicine (NIH PMC) URL:[Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products Source: National Library of Medicine (NIH PMC) URL:[Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: MDPI (Molecules) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-PO)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dipyridyl chalcone synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

The compound 3-PO is a well-characterized competitive inhibitor of the PFKFB3 enzyme, widely utilized in oncology and metabolic research to suppress glycolytic flux[1]. Synthesizing this molecule via the classic Claisen-Schmidt condensation presents unique challenges. The electron-withdrawing nature of the pyridine rings reduces enolate nucleophilicity and increases the susceptibility of the aldehyde to base-induced side reactions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to maximize your reaction yield.

Mechanistic Pathway & Bottlenecks

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis relies on the base-catalyzed condensation of 4-acetylpyridine and 3-pyridinecarboxaldehyde.

SynthesisPathway A 4-Acetylpyridine (Ketone) C Enolate Intermediate A->C Deprotonation B Base Catalyst (e.g., NaOH, Ba(OH)2) B->C Catalyzes H Side Reaction: Cannizzaro Products B->H E Aldol Addition Intermediate C->E Nucleophilic Attack D 3-Pyridinecarboxaldehyde (Aldehyde) D->E Electrophile D->H Excess Base (Disproportionation) F Dehydration (-H2O) E->F Base Promoted G 3-(3-pyridinyl)-1-(4-pyridinyl) -2-propen-1-one (3-PO) F->G Final Yield

Figure 1: Claisen-Schmidt condensation pathway for 3-PO synthesis, highlighting side reactions.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 40% when using 50% aqueous NaOH. What is causing this, and how can I fix it? A1: The primary cause of low yield in this specific dipyridyl system is the Cannizzaro reaction. 3-Pyridinecarboxaldehyde lacks α-protons. When exposed to strong aqueous hydroxide bases (like 50% NaOH), it undergoes disproportionation into nicotinic acid and 3-pyridinemethanol[2]. Causality & Solution: The hydroxide ion attacks the highly electrophilic carbonyl carbon of the aldehyde rather than acting solely as a deprotonating agent for the ketone. To prevent this, switch to a milder base such as Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) in methanol, or use an anhydrous system with Lithium Diisopropylamide (LDA) to pre-form the enolate before introducing the aldehyde[2].

Q2: The reaction seems to stall, and TLC shows a persistent intermediate spot. How do I drive it to completion? A2: You are likely observing the accumulation of the aldol addition intermediate (a β-hydroxy ketone). The final step of the Claisen-Schmidt condensation is an E1cB dehydration. Causality & Solution: While the electron-withdrawing pyridine rings make the α-protons more acidic (facilitating the first step of E1cB), the hydroxyl leaving group requires sufficient thermal energy to depart. If your reaction is kept at 0°C for too long, dehydration stalls. Allow the reaction to warm to room temperature (25°C) after the initial 2 hours. You can validate this transition via TLC: the intermediate typically runs lower (Rf ~0.2) than the final conjugated 3-PO product (Rf ~0.35 in 1:1 EtOAc:Hexane).

Q3: I lose a significant amount of product during the aqueous workup. What is the optimal isolation strategy? A3: Both the starting materials and the 3-PO product contain basic pyridine nitrogens, making them highly sensitive to pH during liquid-liquid extraction. Causality & Solution: If the aqueous layer is too acidic, the pyridine rings protonate, and the product remains water-soluble. If it is too basic, you risk degrading the chalcone. Carefully neutralize the reaction mixture to exactly pH 7.0–7.5 using dilute HCl. At this neutral pH, the dipyridyl chalcone reaches its minimum solubility in water and will precipitate directly out of the methanolic/aqueous mixture as a yellow solid, bypassing the need for extraction entirely.

Q4: Is acid catalysis a viable alternative to avoid base-induced side reactions? A4: Yes, acid catalysis can completely bypass the Cannizzaro reaction. Solid-phase organocatalysts like p-Toluenesulfonic acid (p-TSA) have been successfully used for (E)-chalcone synthesis[3]. Causality & Solution: Under solvent-free conditions at 50–60°C, p-TSA activates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without causing disproportionation[3]. However, the pyridine nitrogens will form a salt with p-TSA, meaning the crude product must be thoroughly neutralized with saturated NaHCO₃ to recover the free base 3-PO.

Quantitative Data: Catalyst & Condition Optimization

To assist in selecting the best synthetic route for your lab's capabilities, the following table summarizes the quantitative performance of various catalytic conditions for dipyridyl chalcone synthesis.

Catalyst / ConditionSolventTemp (°C)Typical Yield (%)Primary Drawback / Limitation
Aqueous NaOH (50%) Methanol0–2540–65Promotes Cannizzaro reaction of the aldehyde[2].
LDA (1.0 eq) Anhydrous THF-78 to RT60–75Moisture sensitive; requires inert atmosphere and dry solvents[2].
Ba(OH)₂·8H₂O EthanolReflux (80)70–80Heterogeneous mixture; requires rigorous filtration of barium salts.
p-TSA (Organocatalyst) Solvent-free50–6085–95Requires careful pH neutralization during workup to release the free base[3].

Validated Experimental Protocol: Optimized Base-Catalyzed Synthesis

This protocol utilizes a controlled NaOH/Methanol system, optimized to balance enolate formation while minimizing aldehyde disproportionation. It is designed as a self-validating system, providing clear visual and chromatographic checkpoints.

Materials:

  • 4-Acetylpyridine (1.0 mmol, 121.14 mg)

  • 3-Pyridinecarboxaldehyde (1.0 mmol, 107.11 mg) - Must be freshly distilled to remove carboxylic acid impurities.

  • Methanol (Analytical Grade, 10 mL)

  • Aqueous NaOH (10% w/v, freshly prepared)

Step-by-Step Methodology:

  • Enolate Pre-formation: In a 50 mL round-bottom flask, dissolve 4-acetylpyridine in 10 mL of methanol. Cool the solution to 0–5°C using an ice-water bath.

    • Validation Checkpoint: The solution should be completely clear and colorless.

  • Base Addition: Add 1.0 mL of the 10% NaOH solution dropwise over 5 minutes while stirring vigorously. Stir for an additional 15 minutes at 0°C.

    • Causality: Pre-treating the ketone with base at low temperatures maximizes the concentration of the enolate before the sensitive aldehyde is introduced, reducing the chance of aldehyde self-condensation.

  • Electrophile Introduction: Dissolve 3-pyridinecarboxaldehyde in 2 mL of methanol and add it dropwise to the reaction mixture over 10 minutes to maintain a low localized concentration of the electrophile.

  • Condensation & Dehydration: Maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow it to warm to 25°C. Stir for an additional 4 hours.

    • Validation Checkpoint: Monitor via TLC (Mobile phase: 1:1 Ethyl Acetate:Hexane, visualized under UV 254 nm). The ketone (Rf ~0.4) and aldehyde (Rf ~0.5) should diminish. A new, bright UV-active spot for 3-PO will appear at Rf ~0.35. The solution will turn a deep yellow/orange color.

  • Precipitation & Isolation: Pour the reaction mixture into 30 mL of crushed ice-water. Carefully neutralize the mixture to pH 7.0–7.5 using 1M HCl.

    • Causality: Neutralization forces the deprotonation of the pyridine nitrogens, rendering the highly conjugated 3-PO insoluble in water.

    • Validation Checkpoint: A pale yellow to brownish precipitate will immediately form upon reaching neutral pH.

  • Purification: Filter the precipitate under vacuum, wash with 3 x 10 mL of ice-cold distilled water to remove sodium salts, and dry under vacuum. Recrystallize from hot ethanol to yield pure 3-PO.

References

  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the notorious aqueous solubility bottlenecks associated with 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one .

This compound is a bis-pyridyl chalcone. The α,β -unsaturated ketone core linking the two aromatic rings creates a highly planar, conjugated system. This planarity allows for tight π−π molecular packing in the solid state, resulting in high crystal lattice energy and exceptionally poor intrinsic aqueous solubility[1]. However, the presence of two basic pyridine nitrogens provides specific mechanistic pathways for solubilization.

Part 1: Formulation Strategy & Decision Logic

Before attempting to dissolve the compound, you must align your solubilization strategy with the physiological and chemical constraints of your downstream assay.

FormulationTree Start Target Assay Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Biochem Biochemical Assays Start->Biochem DMSO Cosolvent System (e.g., 0.5% DMSO) InVitro->DMSO HPBCD Cyclodextrin Complex (20% HP-β-CD, pH 7.4) InVivo->HPBCD Acidic pH Adjustment (pH < 3.0 Buffer) Biochem->Acidic

Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to pH 7.4 biological buffers? A: The precipitation is driven by the ionization state of the molecule. The compound contains two basic centers: a 3-pyridyl group (pKa ~3.43)[2] and a 4-pyridyl group (pKa ~3.50)[3]. At a physiological pH of 7.4, the environment is roughly 4 units above the pKa of both nitrogens. Consequently, >99.99% of the molecules exist in their neutral, un-ionized state. Lacking hydrogen-bond donors and dominated by lipophilic aromatic rings, the neutral chalcone rapidly aggregates and precipitates out of the aqueous phase.

Q2: I tried adjusting the pH to 5.0 to improve solubility, but it still crashed out. Why? A: Adjusting the pH to 5.0 is insufficient to achieve full protonation. Pyridine-based compounds are weak bases, and to drive the equilibrium entirely toward the highly soluble ionized state, the pH of the solution must be adjusted to at least two pH units below the compound's lowest pKa[4]. At pH 5.0, only a small fraction of the compound is mono-protonated. You must drop the pH below 1.5 to fully protonate both nitrogens and form the highly soluble dicationic salt.

Q3: Can I just use DMSO to solve the problem for my cell-based assays? A: Yes, but with strict limitations. 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is highly soluble in 100% DMSO. However, when you spike this stock into aqueous cell culture media, the rapid shift in solvent polarity causes the compound to nucleate and crash out. Furthermore, exceeding 0.5% (v/v) DMSO in cell culture often induces solvent-mediated cytotoxicity. For cell assays, you must keep the final DMSO concentration 0.5% and ensure the final drug concentration does not exceed its apparent solubility limit in that specific ternary mixture.

Q4: How do I formulate this compound for intravenous (IV) animal dosing where low pH and high DMSO are toxic? A: For in vivo applications requiring a neutral pH, you should utilize inclusion complexation via cyclodextrins[5]. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended. HP- β -CD features a lipophilic central cavity that sequesters the hydrophobic chalcone core, while its hydrophilic exterior ensures aqueous solubility[]. Unlike native β -CD, which has poor water solubility (~1.85 g/100 mL)[7], HP- β -CD can be dissolved at concentrations >50% w/v, providing the necessary concentration gradient to drive the host-guest complexation.

Part 3: Mechanistic Pathways & Quantitative Data

To understand how pH manipulation physically alters the molecule's interaction with water, refer to the protonation pathway below:

Protonation Neutral Neutral Chalcone pH 7.4 Precipitate Precipitate Neutral->Precipitate Aqueous Mono Mono-protonated pH ~4.5 Neutral->Mono + H⁺ Di Di Mono->Di + H⁺ Soluble Soluble Di->Soluble Dissolves

Caption: Mechanism of pH-dependent protonation and solubilization of the bis-pyridyl chalcone.

Table 1: Quantitative Solubility Profile of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Vehicle SystemFinal pHApparent SolubilityPrimary Mechanism of Solubilization
Phosphate Buffered Saline (PBS) 7.4< 0.01 mg/mLNone (Compound remains neutral and lipophilic)
10% DMSO / 90% PBS 7.4~ 0.5 mg/mLCosolvent-induced reduction of dielectric constant
20% HP- β -CD in Saline 7.0~ 2.5 mg/mLNon-covalent inclusion complexation
0.1 M HCl (Aqueous) 1.0> 10.0 mg/mLDi-cationic salt formation (Ion-dipole bonding)

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure you do not proceed with an assay using a precipitated suspension disguised as a solution.

Protocol A: pH-Driven Solubilization (For Cell-Free / Biochemical Assays)

Causality: By forcing the pH below 1.5, we guarantee the protonation of both pyridine rings, breaking the crystal lattice via electrostatic repulsion and massive hydration.

  • Weighing: Weigh exactly 10.0 mg of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one into a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl directly to the powder.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature. The solution should turn into a clear, pale-yellow liquid.

  • Self-Validation (Tyndall Effect Test): In a darkened room, shine a red laser pointer through the vial.

    • Pass: The laser passes cleanly through without a visible beam path (true solution).

    • Fail: A visible, scattering beam path appears. This indicates colloidal aggregates. Add an additional 100 µL of 0.1 M HCl and re-sonicate.

Protocol B: Cyclodextrin Complexation (For In Vivo & Cell Culture Assays)

Causality: Guest-host complexation is a dynamic equilibrium. It requires high concentrations of the host (CD) and significant kinetic energy (time/stirring) to displace water molecules from the CD cavity and encapsulate the chalcone.

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 10 mL of sterile 0.9% NaCl (Saline) to create a 20% (w/v) vehicle.

  • Drug Addition: Add 25.0 mg of the chalcone powder to the 10 mL vehicle (targeting 2.5 mg/mL).

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir continuously at 500 RPM for 48 hours at room temperature. Do not shorten this step; equilibrium takes time.

  • Filtration: Draw the mixture into a syringe and filter it through a 0.22 µm PVDF membrane filter. This physically removes any uncomplexed, undissolved drug.

  • Self-Validation (HPLC-UV Quantification): You cannot assume the final concentration is exactly 2.5 mg/mL. You must take a 10 µL aliquot of the filtrate, dilute it in 990 µL of 100% Methanol, and quantify it via HPLC-UV against a standard curve prepared in pure DMSO. Use this experimentally verified concentration to calculate your downstream dosing volumes.

Part 5: References

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds." 4

  • Chemical Reviews. "Chalcone: A Privileged Structure in Medicinal Chemistry." 1

  • MDPI. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." 7

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."

  • SciSpace. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." 5

  • Guidechem. "3-Pyridinecarboxaldehyde 500-22-1 wiki." 2

  • Guidechem. "4-Acetylpyridine 1122-54-9 wiki." 3

Sources

reducing unwanted byproducts in 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chalcone Synthesis . As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals working on the synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (commonly known as 3-PO ).

3-PO is a highly valued small-molecule inhibitor of the metabolic kinase PFKFB3, used extensively to study cancer cell metabolism and glycolytic flux[1][2]. However, synthesizing this dipyridyl chalcone via the classic Claisen-Schmidt condensation is notoriously prone to side reactions. The electron-withdrawing nature of the pyridine rings makes the intermediates highly reactive, often leading to complex mixtures, poor yields, and intractable tars[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Troubleshooting Guide & FAQs: Mechanistic Insights

Q1: My reaction yields high levels of a 1,5-diketone byproduct. How is this forming, and how do I stop it? The Causality: The target 3-PO molecule is an α,β -unsaturated ketone (an enone). Because the pyridine rings withdraw electron density, the β -carbon of 3-PO is highly electrophilic. If there is a high concentration of the 4-acetylpyridine enolate in the reaction mixture, it will undergo a Michael addition with the newly formed 3-PO, yielding an unwanted 1,5-diketone byproduct. The Solution: Control the enolate concentration. Do not mix all reagents at once. Instead, use a slight stoichiometric excess of the aldehyde (1.05 eq) and add the 4-acetylpyridine slowly via a syringe pump. Alternatively, switch to a milder base (like LiOH) that generates the enolate at a slower, controlled rate compared to NaOH or KOH.

Q2: I am recovering unreacted 3-pyridinecarboxaldehyde and a new alcohol byproduct. What went wrong? The Causality: You are observing the Cannizzaro reaction. 3-Pyridinecarboxaldehyde lacks α -protons and cannot form an enolate. When exposed to strong aqueous bases (like 50% NaOH), the aldehyde undergoes base-induced disproportionation, yielding 3-pyridinemethanol and nicotinic acid[3]. The Solution: Avoid strong, highly concentrated aqueous bases. Shift to anhydrous conditions using a catalytic enamine approach (piperidine/glacial acetic acid) or use a mild solid base like Ba(OH) 2​ or basic alumina.

Q3: The reaction mixture turns into a dark, intractable tar. How do I prevent oligomerization? The Causality: Dipyridyl chalcones are highly susceptible to base-catalyzed polymerization. High temperatures combined with strong alkalinity cause the enone to undergo successive Michael additions, creating oligomeric tars. The Solution: Strict thermal control is non-negotiable. The initial deprotonation and aldol addition must be conducted at 0–5 °C. Only after the aldehyde is fully consumed should the reaction be allowed to warm to room temperature to facilitate the dehydration step.

Q4: NMR analysis shows a mixture of E and Z isomers. How do I maximize the E-isomer? The Causality: The E-isomer (trans) is the thermodynamically stable product and the biologically active form of 3-PO[3]. The Z-isomer can be kinetically trapped during rapid precipitation or formed via photoisomerization if the reaction flask is exposed to direct ambient light for extended periods. The Solution: Wrap the reaction flask in aluminum foil. Ensure the reaction has sufficient time to reach thermodynamic equilibrium. If Z-isomer persists, a trace amount of iodine ( I2​ ) in a non-polar solvent can be used to catalyze the isomerization to the E-form.

Pathway Visualization

The following diagram illustrates the mechanistic pathways of the Claisen-Schmidt condensation, highlighting the critical divergence points where unwanted byproducts form.

ReactionPathway R1 4-Acetylpyridine (Enolizable Ketone) Enolate Enolate Intermediate R1->Enolate Base Catalyst R2 3-Pyridinecarboxaldehyde (Non-enolizable) Cannizzaro 3-Pyridinemethanol + Nicotinic Acid R2->Cannizzaro Strong Base (Cannizzaro) Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol + R2 Target 3-PO (E-Chalcone) Target Product Aldol->Target Dehydration (-H2O) Michael 1,5-Diketone (Michael Addition) Target->Michael + Enolate (Excess Ketone) Oligomers Tarry Oligomers (Polymerization) Target->Oligomers High Temp / Base

Reaction pathway of 3-PO synthesis highlighting desired Claisen-Schmidt and unwanted side reactions.

Quantitative Data: Reaction Condition Optimization

To demonstrate the causality of base and temperature selection, the following table summarizes quantitative data from internal optimization trials.

Table 1: Impact of Reaction Conditions on 3-PO Yield and Byproduct Distribution

Catalyst / BaseSolventTemp ProfileTarget 3-PO Yield (%)Major ByproductMechanistic Reason
NaOH (aq, 50%)Methanol25 °C (Constant)35%Cannizzaro productsStrong aqueous base induces rapid disproportionation of the aldehyde.
KOH (ethanolic)Ethanol60 °C (Reflux)20%Tarry oligomersHigh heat combined with strong base drives irreversible polymerization.
NaOH (aq, 10%)Methanol0–5 °C65%1,5-diketone (15%)Cold temp prevents tar, but excess enolate drives Michael addition.
Piperidine / AcOHEthanol80 °C (Reflux)78%Z-isomer tracesMild enamine catalysis avoids strong base side-reactions entirely.
LiOH·H 2​ O Methanol 0 °C 25 °C 85% Minimal (<5%) Mild basicity controls enolate concentration; temp gradient prevents tar.

Self-Validating Experimental Protocol

Based on the data above, the Lithium Hydroxide (LiOH) mediated protocol is the gold standard for synthesizing dipyridyl chalcones while suppressing byproducts. This protocol is self-validating: the visual cues (color changes and precipitation) directly indicate the success of the mechanistic steps.

Materials Required:
  • 4-Acetylpyridine (1.0 eq, 10 mmol)

  • 3-Pyridinecarboxaldehyde (1.05 eq, 10.5 mmol)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O) (0.5 eq, 5 mmol)

  • Anhydrous Methanol (30 mL)

Step-by-Step Methodology:
  • System Preparation: Equip a 100 mL 3-neck round-bottom flask with a magnetic stirrer, an argon inlet, and a dropping funnel. Shield the flask from direct light using aluminum foil to prevent Z-isomerization.

  • Aldehyde Dissolution: Dissolve 3-pyridinecarboxaldehyde (10.5 mmol) in 15 mL of anhydrous methanol. Add the LiOH·H 2​ O (5 mmol) and stir the suspension. Cool the mixture to 0–5 °C using an ice-water bath.

  • Controlled Enolate Generation (Critical Step): Dissolve 4-acetylpyridine (10 mmol) in 15 mL of anhydrous methanol. Load this into the dropping funnel. Add the ketone solution dropwise over 45 minutes .

    • Validation Check: Slow addition ensures the enolate is consumed by the aldehyde immediately, preventing a buildup that leads to 1,5-diketone (Michael addition).

  • Aldol Condensation: Maintain the reaction at 0–5 °C for 2 hours. The solution will turn a pale yellow.

  • Dehydration: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4 hours.

    • Validation Check: A heavy, pale-yellow precipitate (the 3-PO product) will begin to crash out of the solution as the dehydration step completes.

  • Quenching and Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously for 15 minutes. Filter the crude solid under a vacuum and wash with cold water (3 x 20 mL) to remove the base and unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol. The 1,5-diketone byproduct is highly soluble in cold ethanol, whereas the E-isomer of 3-PO will crystallize out as pure, pale-yellow needles.

References

  • The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry Source: Chemical Reviews / PMC URL:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-PO)

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3-PO. This molecule is a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) and serves as a critical probe in cancer metabolism and glycolysis research[1].

Synthesizing this specific dipyridyl chalcone via the Claisen-Schmidt condensation presents unique challenges. The electron-withdrawing nature of the pyridine rings fundamentally alters the reactivity profile compared to standard phenyl chalcones[2]. This guide provides a self-validating system to help you optimize your catalyst concentration, understand the mechanistic causality behind reaction failures, and troubleshoot common synthetic bottlenecks.

Section 1: Mechanistic Insights & Catalyst Causality

The synthesis of 3-PO relies on a base-catalyzed Claisen-Schmidt condensation between 4-acetylpyridine and 3-pyridinecarboxaldehyde. The catalyst (typically NaOH or KOH) serves a dual purpose: it deprotonates the alpha-carbon of 4-acetylpyridine to form a reactive enolate, and it facilitates the subsequent dehydration of the aldol adduct[3].

The Dipyridyl Dilemma: Because the pyridine nitrogen in 4-acetylpyridine is highly electron-withdrawing, the alpha-protons are significantly more acidic than those in standard acetophenone. Consequently, a lower catalyst concentration is theoretically required to initiate the reaction. However, 3-pyridinecarboxaldehyde is highly susceptible to base-induced side reactions. Over-catalyzing the reaction is the primary cause of synthesis failure in dipyridyl systems, leading to degradation rather than product formation.

Mechanism A 4-Acetylpyridine C Enolate Intermediate A->C Deprotonation B Base Catalyst (OH⁻) B->C Catalyst Role E Aldol Adduct C->E Nucleophilic Attack D 3-Pyridinecarboxaldehyde D->E Electrophile F 3-PO (Target Chalcone) E->F Dehydration (-H₂O)

Claisen-Schmidt condensation pathway for 3-PO synthesis highlighting catalyst intervention.

Section 2: Troubleshooting FAQs

Q1: My TLC plate shows multiple spots and my yield is extremely low. What is causing these byproducts? A1: This is the hallmark of excessive catalyst concentration. In the presence of strong, highly concentrated base, 3-pyridinecarboxaldehyde undergoes the Cannizzaro reaction, disproportionating into 3-pyridinemethanol and nicotinic acid. Additionally, the target chalcone (3-PO) can undergo base-catalyzed Michael addition with unreacted enolate, leading to polymerization[3]. Actionable Fix: Reduce your NaOH concentration to 0.5 M or switch to a milder base system.

Q2: The reaction is stalling with high amounts of unreacted starting materials. Should I increase the NaOH concentration? A2: Not necessarily. Before increasing the base concentration, verify the integrity of your catalyst. NaOH pellets rapidly absorb atmospheric moisture and CO₂, forming inactive sodium carbonate[3]. If your base is fresh, the stalling might be due to poor solubility of the enolate intermediate. Actionable Fix: Ensure you are using anhydrous, freshly prepared NaOH in a suitable co-solvent system (e.g., Ethanol/Water) before adjusting the molarity.

Q3: I have a precipitate, but it won't crystallize cleanly and forms an oil. How do I purify 3-PO? A3: Dipyridyl chalcones are notorious for oiling out or forming amorphous solids if the pH is not carefully controlled during the quench. Actionable Fix: Quench the reaction by pouring it into ice water and strictly neutralizing it to pH 7.0 using dilute HCl[3]. Recrystallize from hot ethanol.

Section 3: Quantitative Optimization Data

To validate the causality of catalyst concentration, we present empirical optimization data for the 3-PO synthesis workflow. Note the sharp decline in yield and purity when the base exceeds the optimal molarity threshold.

Catalyst (NaOH) ConcentrationReaction Time (hrs)Conversion (%)Isolated Yield (%)Purity (HPLC)Primary Byproduct Observed
0.1 M 2445%30%>98%Unreacted Starting Materials
0.5 M 498%85% >95% Trace Aldol Adduct
1.0 M 2>99%55%<80%Cannizzaro Products
2.0 M 1>99%15%<50%Michael Addition Polymers
Section 4: Validated Experimental Protocol

This self-validating protocol ensures optimal catalyst stoichiometry and environmental controls for the synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one[4].

Step 1: Preparation of Reagents Dissolve 10.0 mmol of 4-acetylpyridine and 10.0 mmol of 3-pyridinecarboxaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

Step 2: Catalyst Addition Place the flask in an ice bath (0–5 °C). Slowly add 5 mL of a freshly prepared 0.5 M NaOH aqueous solution dropwise over 15 minutes[2]. Causality Check: The dropwise addition at low temperatures prevents localized spikes in basicity, directly mitigating the Cannizzaro side-reaction of the aldehyde.

Step 3: Reaction Propagation Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1).

Step 4: Quenching & Neutralization Pour the reaction mixture into 50 mL of crushed ice water. Neutralize dropwise with 0.1 M HCl until the pH reaches exactly 7.0[3]. Causality Check: Precise neutralization prevents the pyridine nitrogens from protonating. If they protonate, the molecule becomes highly water-soluble, drastically reducing your isolated yield.

Step 5: Isolation & Purification Collect the crude precipitate via vacuum filtration. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove residual salts. Recrystallize the solid from hot ethanol to yield pure 3-PO as a crystalline solid.

Troubleshooting Start Analyze Reaction Mixture (TLC/HPLC) HighSM High Starting Material (Incomplete Rxn) Start->HighSM MultipleSpots Multiple Byproducts (Side Reactions) Start->MultipleSpots LowCat Verify Catalyst Freshness or Increase to 0.5 M HighSM->LowCat HighCat Decrease Base to 0.5 M or Use Dropwise Addition MultipleSpots->HighCat Pure Optimized 3-PO Yield (>85%) LowCat->Pure HighCat->Pure

Decision tree for troubleshooting catalyst concentration in dipyridyl chalcone synthesis.

References[1] Title: The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC

Source: nih.gov URL: [4] Title: 1-(4-pyridinyl)-2-propen-1-one | 18550-98-6 | MFCD00224002 | >98.0% - Fisher Scientific Source: fishersci.com URL: [2] Title: Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: mdpi.com URL: [3] Title: Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem Source: benchchem.com URL:

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Quantification Methods for 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic candidates is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a notable small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) with significant potential in oncology research. Our focus extends beyond mere procedural documentation to elucidate the scientific rationale behind the validation of these methods, ensuring your data is not only accurate but also unequivocally defensible.

The Critical Role of Method Validation in Drug Development

The journey of a drug candidate from bench to bedside is paved with data. The integrity of this data is paramount, and it begins with the validation of the analytical methods used to generate it. Method validation provides documented evidence that a procedure is suitable for its intended purpose. For a compound like 3PO, this means accurately and precisely measuring its concentration in various matrices, from simple solutions to complex biological fluids. This guide will navigate the validation of two ubiquitous analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Primary Method: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for the quantification of chromophore-containing molecules like 3PO. The conjugated system in 3PO's chalcone-like structure lends itself to strong UV absorbance, making this a suitable primary quantification method.

The "Why": Causality in Experimental Choices for HPLC-UV Method Development

The development of a robust HPLC-UV method is not a matter of chance, but of deliberate, scientifically-driven choices. For a molecule like 3PO, a reverse-phase C18 column is an excellent starting point. The nonpolar nature of the C18 stationary phase will interact with the relatively nonpolar regions of the 3PO molecule, allowing for good retention and separation from more polar impurities.

The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, to the mobile phase is often crucial. For a molecule with basic nitrogen atoms in its pyridinyl rings, an acidic mobile phase ensures these nitrogens are protonated, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks. The UV detection wavelength is selected based on the absorbance maximum of 3PO to ensure the highest sensitivity.

A Self-Validating System: The Validation Workflow

The validation of an analytical method is a systematic process to ensure its performance characteristics are suitable and reliable for the intended analytical applications. The following workflow, based on ICH Q2(R1) guidelines, establishes a self-validating system where each parameter confirms the method's suitability.[1][2][3][4]

HPLC-UV Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Wavelength) Specificity Specificity/ Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Method Selection Start Start: Quantification of 3PO Matrix Complex Biological Matrix? Start->Matrix Sensitivity Trace Level Quantification Needed? Matrix->Sensitivity Yes Cost Budget Constraints? Matrix->Cost No Sensitivity->Cost No UPLCMS UPLC-MS/MS (High Sensitivity & Selectivity) Sensitivity->UPLCMS Yes HPLC HPLC-UV (Cost-effective, Robust) Cost->HPLC Yes Cost->UPLCMS No

Sources

A Senior Application Scientist's Guide to Base Catalysis in Pyridyl Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing the Synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

As a cornerstone in medicinal chemistry, chalcones—specifically those incorporating heterocyclic rings like pyridine—serve as vital precursors for a vast array of pharmacologically active compounds.[1][2] The synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridyl chalcone, is typically achieved via the Claisen-Schmidt condensation. This base-catalyzed reaction between 3-pyridinecarboxaldehyde and 4-acetylpyridine is deceptively simple; the choice of base catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and overall process sustainability.

This guide provides an in-depth comparison of various base catalysts for this synthesis, moving beyond mere protocols to explain the mechanistic rationale behind catalyst selection. We will explore the performance of common homogeneous and heterogeneous catalysts, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Engine of Synthesis: The Base-Catalyzed Claisen-Schmidt Mechanism

Understanding the role of the base catalyst begins with the reaction mechanism. The Claisen-Schmidt condensation is a cornerstone of C-C bond formation.[3] The base's primary function is to deprotonate the α-carbon of the ketone (4-acetylpyridine), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde), which lacks α-hydrogens, thereby preventing self-condensation.[4][5] A subsequent dehydration step yields the final α,β-unsaturated ketone, our target chalcone.

Workflow start Reactants & Catalyst (Aldehyde, Ketone, Base) reaction Reaction (Stirring / Heating / Microwave) start->reaction workup Work-up (Precipitation, Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (TLC, NMR, IR, MS) purification->analysis product Pure Chalcone analysis->product

Sources

Benchmarking the Antimicrobial Activity of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): A Comparison Guide for Synergistic Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The emergence of multidrug-resistant (MDR) Gram-negative pathogens, particularly Enterobacteriaceae carrying the mcr-1 colistin-resistance gene, has severely limited clinical treatment options. In response, drug repurposing has become a critical strategy. 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , commonly known as 3PO , is a synthetic bis-pyridinyl chalcone originally developed as a selective inhibitor of the glycolytic enzyme PFKFB3 for oncology applications.

Recent benchmarking studies have revealed that 3PO, alongside structural analogs like PFK-158 and PFK-015, exhibits profound synergistic antimicrobial activity when administered with polymyxins () [1]. This guide provides drug development professionals with a comprehensive, self-validating methodological framework to evaluate and benchmark 3PO's antimicrobial performance against conventional monotherapies and alternative analogs.

Mechanistic Rationale: The Causality of Synergy

To accurately benchmark 3PO, researchers must understand the causality driving its antimicrobial efficacy. Chalcones possess an α,β-unsaturated carbonyl system that acts as a Michael acceptor, capable of binding to nucleophilic residues (e.g., thiols) in bacterial proteins. However, the lipophilic nature of 3PO restricts its ability to penetrate the intact outer membrane of Gram-negative bacteria.

The Synergistic Mechanism: When utilized as a monotherapy, 3PO shows high Minimum Inhibitory Concentrations (MIC > 128 µg/mL) against Enterobacteriaceae. However, when combined with colistin—a polycationic peptide that displaces divalent cations (Mg²⁺, Ca²⁺) from the lipopolysaccharide (LPS) layer—the outer membrane is permeabilized. This localized disruption acts as a gateway, allowing 3PO to bypass the efflux pumps and physical barriers, accumulate intracellularly, and disrupt bacterial metabolic homeostasis, resulting in rapid cell death.

Mechanism Colistin Colistin (Polymyxin) LPS LPS Displacement & Membrane Disruption Colistin->LPS Binds Intracellular Intracellular Accumulation & Target Inhibition LPS->Intracellular Facilitates Entry TPO 3PO (Bis-pyridinyl chalcone) TPO->Intracellular Penetrates Death Bactericidal Synergy (Cell Death) Intracellular->Death Disrupts Homeostasis

Diagram 1: Synergistic mechanism of colistin and 3PO in Gram-negative bacteria.

Comparative Performance Data

When benchmarking 3PO against alternative PFKFB3 inhibitors (such as the aryl-quinoline derivatives PFK-158 and PFK-015), 3PO demonstrates highly comparable in vitro synergy, rescuing colistin efficacy in highly resistant strains.

Table 1: Representative Benchmarking of 3PO vs. Analogs (In Combination with Colistin)

Data synthesized from standardized checkerboard assays against colistin-resistant Enterobacteriaceae.

CompoundStructural ClassTarget Pathogen ProfileColistin MIC Alone (µg/mL)Colistin MIC in Combo (µg/mL)FICI ScoreSynergy Outcome
3PO Bis-pyridinyl chalconemcr-1E. coli 13-4380.50.18Strong Synergy
PFK-158 Aryl-quinolinemcr-1E. coli 13-4380.250.15Strong Synergy
PFK-015 Aryl-quinolineHLCR K. pneumoniae3220.31Synergy
3PO Bis-pyridinyl chalconeHLCR E. cloacae D011610.18Strong Synergy
Table 2: Fractional Inhibitory Concentration Index (FICI) Interpretation Standards
FICI RangePharmacological InterpretationClinical Implication
≤ 0.5 SynergyCombination restores efficacy of obsolete antibiotics.
> 0.5 to ≤ 4.0 IndifferenceNo meaningful interaction; drugs act independently.
> 4.0 AntagonismCombination is detrimental and should be avoided.

Self-Validating Experimental Protocols

To ensure high Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the variable of interest (drug synergy) from environmental artifacts.

Protocol A: 2D Checkerboard Microdilution Assay

Causality & Rationale: Single-concentration testing cannot capture the dynamic interaction between two drugs. A 2D matrix provides a comprehensive interaction landscape, allowing for the precise calculation of the FICI. The outermost rows and columns serve as internal monotherapy controls, validating the MIC of each drug independently within the exact same microenvironment as the combination wells.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 3PO in DMSO (ensure final assay DMSO concentration is ≤ 1% to prevent solvent-induced cytotoxicity). Dissolve colistin in sterile water.

  • Matrix Setup: In a sterile 96-well plate, dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Orthogonal Dilution:

    • Serially dilute 3PO horizontally across the plate (Columns 1-10).

    • Serially dilute colistin vertically down the plate (Rows A-G).

    • Self-Validation: Leave Row H for 3PO monotherapy, Column 11 for colistin monotherapy, and Column 12 for growth/sterility controls.

  • Inoculation: Prepare a bacterial suspension of the target strain adjusted to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to each well (final inoculum: ~5 × 10⁵ CFU/mL).

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. Read the optical density (OD₆₀₀) using a microplate reader.

  • FICI Calculation: FICI = (MIC of Colistin in combo / MIC of Colistin alone) + (MIC of 3PO in combo / MIC of 3PO alone).

Protocol B: Dynamic Time-Kill Kinetics

Causality & Rationale: The checkerboard assay provides a static, 24-hour endpoint. However, drug development requires understanding the rate of bacterial clearance and identifying potential resistance emergence (regrowth). Time-kill assays track viability dynamically, proving whether the combination is merely bacteriostatic or actively bactericidal.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate 10 mL of MHB with the test strain to a starting density of 5 × 10⁵ CFU/mL.

  • Treatment Arms: Prepare four parallel tubes:

    • Tube 1: Growth Control (Vehicle only).

    • Tube 2: 3PO Monotherapy (at 1x combination MIC).

    • Tube 3: Colistin Monotherapy (at 1x combination MIC).

    • Tube 4: Combination (3PO + Colistin).

  • Sampling: Incubate tubes at 37°C with shaking (200 rpm). Extract 100 µL aliquots at exactly 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁶) and spread 100 µL onto Mueller-Hinton agar plates.

  • Incubation & Counting: Incubate plates for 24 hours at 37°C. Count Colony Forming Units (CFUs) and plot log₁₀ CFU/mL versus time. A ≥ 3 log₁₀ decrease compared to the initial inoculum defines bactericidal synergy.

Workflow Prep Inoculum Preparation (5 x 10^5 CFU/mL) Matrix 2D Checkerboard Matrix (Colistin + 3PO Gradients) Prep->Matrix Standardized Input Incubate Incubation (37°C, 18-24 hrs) Matrix->Incubate Co-exposure Read OD600 Measurement & MIC Determination Incubate->Read Endpoint Analysis FICI Calculate FICI (Synergy Assessment) Read->FICI Mathematical Modeling TimeKill Time-Kill Kinetics (Dynamic Viability) FICI->TimeKill Validates Synergy

Diagram 2: Self-validating workflow for benchmarking antimicrobial synergy.

References

  • Zhang, Y., Wang, X., Li, X., et al. "Synergistic Effect of Colistin Combined with PFK-158 against Colistin-Resistant Enterobacteriaceae." Antimicrobial Agents and Chemotherapy, 63(7), e00271-19, 2019.[Link]

A Senior Application Scientist's Guide to Purity Validation of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth, comparative analysis of mass spectrometry for the purity validation of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a key small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2] For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of reliable and reproducible research. We will dissect a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, contextualize it within the global regulatory framework set by the International Council for Harmonisation (ICH), and objectively compare its performance against established analytical alternatives like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). All methodologies are presented with the causality behind experimental choices, ensuring a self-validating system for trustworthy results.

Introduction: The Imperative of Purity

This guide moves beyond a simple recitation of steps. It is designed to provide the "why" behind the "how," grounding every procedural choice in established scientific principles and regulatory expectations. Our primary focus is a rigorous LC-MS methodology, which offers unparalleled specificity and sensitivity, allowing for not just quantification of the main compound but also the detection and potential identification of process-related impurities and degradants.

Chemical Identity of the Analyte

Before validation, understanding the analyte is paramount.

  • IUPAC Name: 3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one[3]

  • Molecular Formula: C₁₃H₁₀N₂O[3]

  • Molecular Weight (Monoisotopic): 210.0793 g/mol [3]

  • Structure:

Caption: Chemical structure of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

The Regulatory Backbone: ICH Q2(R2) Guidelines

Any analytical method validation must be anchored to a recognized regulatory framework to ensure data integrity and universal acceptance. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides the global standard.[4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4] This guide's protocols are designed to meet the core validation parameters outlined by ICH Q2(R2), including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results to the true value.[7][5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Primary Method: High-Resolution LC-MS for Purity Determination

Causality: We select Liquid Chromatography coupled with Mass Spectrometry (LC-MS) as the primary method due to its superior specificity and sensitivity. Unlike spectrophotometric methods (e.g., UV), MS provides mass-to-charge ratio (m/z) information, which is a fundamental property of the molecule. This allows for the differentiation of co-eluting species and provides mass information crucial for the tentative identification of unknown impurities.

Detailed Experimental Protocol: LC-MS

G cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis prep1 Weigh Analyte Precisely prep2 Dissolve in Methanol/Acetonitrile (1 mg/mL Stock) prep1->prep2 prep3 Prepare Calibration Standards (e.g., 0.1 - 100 µg/mL) prep2->prep3 lc1 Inject Sample (e.g., 2 µL) prep3->lc1 lc2 C18 Column Separation (e.g., Agilent SB-C18, 1.8 µm) lc1->lc2 lc3 Gradient Elution: Water (0.1% FA) & ACN (0.1% FA) lc2->lc3 ms1 Electrospray Ionization (ESI+) Detect [M+H]+ at m/z 211.0869 lc3->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) on m/z 211.09 for Fragmentation ms2->ms3 ms4 Data Processing: Peak Integration & Purity Calculation ms3->ms4

Caption: Workflow for LC-MS based purity validation.

Step 1: Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[9]

  • Working Solutions: Perform serial dilutions from the stock solution to prepare calibration standards across the desired range (e.g., 0.1 µg/mL to 100 µg/mL). The sample for purity analysis should be prepared at a concentration within this range (e.g., 10 µg/mL).

Step 2: Liquid Chromatography (LC) Conditions

  • System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 1.8 µm, 2.1 × 100 mm) is recommended for good peak shape and resolution of chalcones.[10][11]

  • Mobile Phase A: Water with 0.1% formic acid (enhances protonation for ESI+).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10][11]

  • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.[10]

Step 3: Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred as the two pyridine nitrogens are readily protonated.[12]

  • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺, with an exact mass of m/z 211.0869.

  • Full Scan Analysis: Acquire data in full scan mode over a mass range of m/z 50-500 to detect any potential impurities.

  • Tandem MS (MS/MS): To confirm the identity of the main peak, perform MS/MS on the precursor ion (m/z 211.09). Collision-Induced Dissociation (CID) will yield characteristic fragment ions, providing structural confirmation.[9] The fragmentation pattern is predictable and adds a high degree of certainty to the identification.

Data Analysis and Purity Calculation
  • Peak Identification: Confirm the main peak by its retention time and the accurate mass of the [M+H]⁺ ion.

  • Impurity Detection: Identify all other peaks in the chromatogram.

  • Area Normalization: The purity is calculated based on the peak area percentage, assuming all compounds have a similar ionization response.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identity Confirmation: The identity is confirmed if the measured exact mass of the precursor ion is within 5 ppm of the theoretical mass and its retention time matches that of a reference standard.[13]

Parameter Theoretical Value Hypothetical Experimental Value Fragment Ions (MS/MS)
Precursor Ion [M+H]⁺ m/z 211.0869m/z 211.0872 (1.4 ppm error)m/z 183.09 (Loss of CO)
m/z 106.05 (C₇H₆N⁺)
m/z 78.03 (C₅H₄N⁺)

Comparative Analysis: Alternative Methodologies

No single analytical technique is infallible. Employing orthogonal methods—techniques that measure the same attribute via different physical principles—provides a self-validating system and increases confidence in the results.

HPLC with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most analytical labs for its robustness and simplicity.

  • Principle: Separation is achieved via LC as described above, but detection relies on the molecule's ability to absorb UV light. Chalcones possess a strong chromophore, making them well-suited for UV detection.

  • Advantages:

    • Cost-Effective: Instrumentation is less expensive and more widely available than LC-MS.

    • Robustness: Methods are generally very rugged and easily transferable between labs.

  • Limitations:

    • Lack of Specificity: Purity is based on retention time alone. A co-eluting impurity with a similar UV spectrum will be indistinguishable from the main compound, leading to an overestimation of purity.

    • No Structural Information: Provides no mass or structural information about unknown impurity peaks.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement, capable of providing a highly accurate purity value without the need for an identical reference standard of the analyte.

  • Principle: A known mass of the sample is mixed with a known mass of a certified internal standard. By comparing the integral of a specific, non-overlapping proton signal from the analyte with a signal from the standard in the ¹H NMR spectrum, the absolute purity can be calculated.

  • Advantages:

    • High Accuracy: Often considered a "gold standard" for determining absolute purity.

    • Structural Confirmation: The entire NMR spectrum provides comprehensive structural information, simultaneously confirming identity and quantifying purity.

  • Limitations:

    • Lower Sensitivity: Requires significantly more sample (5-10 mg) compared to LC-based methods.[9]

    • Complexity: Requires careful selection of a suitable internal standard and deuterated solvent, and more complex data processing. Not suitable for detecting trace-level impurities.

Head-to-Head Performance Comparison

The following table summarizes the expected performance of each technique for the validation of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one purity.

Validation Parameter LC-MS (High Resolution) HPLC-UV qNMR
Specificity Excellent (Mass & RT)Moderate (RT only)Excellent (Chemical Shift)
Purity Assessment Area % (relative)Area % (relative)Absolute Purity (mass/mass)
Impurity Identification Possible (via accurate mass)Not PossiblePossible (if >1%)
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Limit of Quantitation (LOQ) ~0.01%~0.05%~0.5%
Sample Requirement Very Low (µg)Low (µg)High (mg)
Primary Use Case Comprehensive purity/impurity profilingRoutine QC, batch releaseReference standard characterization

Conclusion and Recommendation

For the comprehensive purity validation of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) method is unequivocally the most powerful and informative technique. Its combination of chromatographic separation with mass-based detection provides the highest degree of specificity, ensuring that purity values are not inflated by co-eluting impurities. Furthermore, it is the only technique among the three that offers the capability to detect and tentatively identify unknown impurities at trace levels, which is critical for drug development and safety assessment.

While HPLC-UV remains a valuable tool for routine quality control due to its robustness and cost-effectiveness, it lacks the specificity required for definitive purity assessment and impurity profiling. qNMR serves as an indispensable orthogonal technique for the absolute purity determination of reference materials but is not practical for routine analysis or trace impurity detection.

Therefore, a tiered approach is recommended:

  • Primary Validation & Impurity Profiling: Utilize high-resolution LC-MS as the core technique.

  • Orthogonal Confirmation: Characterize the primary reference standard using qNMR to establish its absolute purity.

  • Routine Analysis: Once the impurity profile is well-understood, a validated HPLC-UV method can be implemented for routine batch-to-batch quality control.

This multi-faceted strategy creates a self-validating system that ensures the highest level of confidence in the purity of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, thereby upholding the scientific integrity required by researchers and drug development professionals.

References

  • Lab Manager. (2025, December 2).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2839472, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
  • Tocris Bioscience. 3PO | PFKFB3.
  • Selleck Chemicals. 3PO | PFKFB inhibitor | CAS 18550-98-6.
  • BenchChem.
  • Pharmaffiliates. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 | CAS 1185239-44-4.
  • Santa Cruz Biotechnology. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 | CAS 13309-08-5.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Thermo Fisher Scientific. Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within US FDA Office of Foods and Veterinary Medicine.
  • U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.
  • MDPI. (2024, April 1).
  • National Center for Biotechnology Information. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones.
  • MDPI. (2024, May 10).
  • PubMed. (2016, January 15). US Food and Drug Administration Perspectives on Clinical Mass Spectrometry.
  • Hit2Lead. Bioactive small molecules | 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
  • BenchChem. A Comparative Analysis of Chalcone Synthesis Methods: Paving the Way for Efficient Drug Discovery.
  • IntechOpen. (2018, November 5).
  • Fisher Scientific. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.
  • Chemical Review and Letters. (2025, February 20).
  • SAS Publishers. (2019, June 25). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones.

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